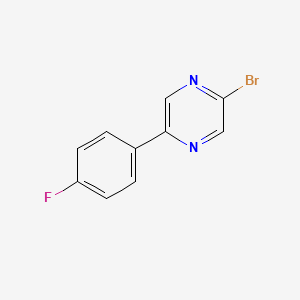

2-Bromo-5-(4-fluorophenyl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(4-fluorophenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2/c11-10-6-13-9(5-14-10)7-1-3-8(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPAAJCOMZOXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630808 | |

| Record name | 2-Bromo-5-(4-fluorophenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153295-35-3 | |

| Record name | 2-Bromo-5-(4-fluorophenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of 2 Bromo 5 4 Fluorophenyl Pyrazine

Mechanisms of Pyrazine (B50134) Ring Formation and Functionalization Reactions

The functionalization of pre-existing pyrazine rings, particularly halogenated ones, is a cornerstone of synthetic strategies aimed at producing complex derivatives. The electron-deficient nature of the pyrazine ring, accentuated by the presence of a halogen atom, dictates its reactivity towards various reagents.

Nucleophilic Substitution Reactions on Halogenated Pyrazines

Halogenated pyrazines are prime substrates for nucleophilic substitution reactions, where the halogen acts as a leaving group. slideshare.netyoutube.com The pyrazine ring's two nitrogen atoms are electron-withdrawing, which reduces the electron density of the ring carbons, making them susceptible to attack by nucleophiles. slideshare.netyoutube.com This process, typically a Nucleophilic Aromatic Substitution (SNAr), is a principal method for introducing a wide array of functional groups.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the halogen. youtube.com This carbon is electrophilic due to the polarity of the carbon-halogen bond and the inductive effect of the ring nitrogens. chemguide.co.ukyoutube.comdocbrown.info The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by resonance. The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the substituted product. stackexchange.com The rate of these reactions is dependent on the concentration of both the halogenated pyrazine and the nucleophile, characteristic of a bimolecular process (SN2). libretexts.org

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the synthesis of diverse pyrazine derivatives. For instance, the reaction of a halogenated pyrazine with an amine is a common method for producing aminopyrazines. acs.orgacs.org

| Reaction Type | Mechanism | Key Features | Typical Nucleophiles |

| Nucleophilic Aromatic Substitution (SNAr) | Addition-Elimination | Formation of a resonance-stabilized Meisenheimer intermediate. | Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻) |

| Radical Nucleophilic Substitution (SRN1) | Radical Chain | Involves radical and radical anion intermediates. | Not as common as SNAr for pyrazines. |

Investigating Regioselectivity in Substitution Pathways (e.g., ipso- vs. tele-substitution)

When a pyrazine ring has multiple potential reaction sites, the regioselectivity of the substitution becomes a critical consideration. In the case of 2-Bromo-5-(4-fluorophenyl)pyrazine, nucleophilic attack predominantly occurs at the carbon atom bonded to the bromine, an outcome known as ipso-substitution.

However, studies on related dihalopyrazines and other N-heterocycles have shown that the substitution pattern is highly dependent on the electronic nature of the substituents already present on the ring. acs.orgacs.org

Electron-Withdrawing Groups (EWGs): When an EWG is present on the pyrazine ring, it further activates the ring towards nucleophilic attack. On 2-substituted 3,5-dichloropyrazines, an EWG at the 2-position directs incoming nucleophiles preferentially to the 5-position. acs.orgacs.org In 2-Bromo-5-(4-fluorophenyl)pyrazine, the 4-fluorophenyl group is generally considered to be weakly electron-withdrawing, which would activate the C2 position for substitution.

Electron-Donating Groups (EDGs): Conversely, an EDG at the 2-position tends to direct nucleophilic attack to the 3-position. acs.orgacs.org

In some heterocyclic systems, alternative substitution pathways like tele-substitution can be observed. This is where the incoming nucleophile attacks a position distant from the leaving group. For example, in certain 5-halo-triazolopyrazines, reaction with amines leads to substitution at the 8-position, not the 5-position where the halogen is located. This unusual reactivity is proposed to proceed through a mechanism involving initial nucleophilic attack at the C8 position, followed by a rearrangement and elimination of the halide. Conditions that favor this pathway include the use of softer nucleophiles and larger halogens (I > Br > Cl).

| Substitution Pathway | Description | Governing Factors |

| ipso-Substitution | The nucleophile replaces the leaving group at the same carbon atom. | This is the most common pathway for SNAr reactions on simple halopyrazines. |

| tele-Substitution | The nucleophile attacks a remote carbon atom, leading to a rearranged product. | Favored by specific substrate structures (e.g., triazolopyrazines), softer nucleophiles, and larger halogens. acs.org |

Cycloaddition Reactions Involving Pyrazine Systems

Pyrazines, as electron-deficient dienes, can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions. thieme-connect.comresearchgate.net This type of cycloaddition is a powerful tool for constructing new heterocyclic and carbocyclic frameworks. In an IEDDA reaction, the electron-poor diene (the pyrazine ring) reacts with an electron-rich dienophile (e.g., an alkene or alkyne).

The reaction of pyrazines with acetylene (B1199291) dienophiles, or their precursors like 2,5-norbornadiene, typically proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that expels a molecule of hydrogen cyanide (HCN). thieme-connect.comresearchgate.netthieme-connect.com This sequence results in the formation of a substituted pyridine (B92270) ring. thieme-connect.comresearchgate.netthieme-connect.com The reaction cascade transforms the pyrazine core into a different aromatic system, offering a strategic route for skeletal diversification. thieme-connect.com Quantum-chemical modeling has supported a mechanism involving a direct cycloaddition followed by sequential elimination over a pathway where the dienophile first transforms. thieme-connect.comthieme-connect.com

The reactivity in these cycloadditions is influenced by the substituents on the pyrazine ring. Electron-withdrawing groups on the pyrazine can enhance its reactivity as a diene in IEDDA reactions. thieme-connect.com

Carbon-Bromine Bond Activation in 2-Bromo-5-(4-fluorophenyl)pyrazine

The carbon-bromine bond in 2-Bromo-5-(4-fluorophenyl)pyrazine is a key functional handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. The activation and cleavage of this bond are the initial, crucial steps in these processes.

Oxidative Addition Mechanisms to Transition Metal Centers

A fundamental step in many catalytic cycles, such as those for Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, is the oxidative addition of the aryl halide to a low-valent transition metal center, typically palladium(0) or nickel(0). csbsju.edu

The mechanism involves the insertion of the metal center into the carbon-bromine bond. This process formally oxidizes the metal (e.g., from Pd(0) to Pd(II)) and increases its coordination number by two, as both the aryl group and the bromide become ligands on the metal center. csbsju.edu For this reaction to occur, the metal complex must have open coordination sites. uwindsor.ca

L_n M^0 + Ar-Br -> L_n M^(II)(Ar)(Br)

The rate and efficiency of oxidative addition are influenced by several factors:

The Halogen: The C-X bond strength decreases down the group (C-Cl > C-Br > C-I). Therefore, aryl bromides are generally more reactive towards oxidative addition than aryl chlorides.

Electronic Effects: Electron-withdrawing groups on the aryl halide substrate generally accelerate the rate of oxidative addition.

Ligands: The nature of the ligands on the metal center (e.g., phosphines) plays a critical role in modulating the metal's electron density and steric environment, thereby affecting its reactivity. rsc.org

Mechanism: The oxidative addition can proceed through different mechanistic pathways, including a concerted mechanism, an SN2-type pathway, or a radical mechanism, depending on the specific substrate, metal, and ligands. rsc.org

Quantitative structure-reactivity models have been developed to predict the rates of oxidative addition for various (hetero)aryl electrophiles to palladium(0), confirming that this step is often rate- and/or selectivity-determining in cross-coupling reactions. rsc.org

Nucleophilic Addition Pathways Leading to C-Br Bond Cleavage

While direct SNAr (as discussed in 3.1.1) is a primary pathway for C-Br bond cleavage by a nucleophile, the terminology "nucleophilic addition" can also describe the initial interaction. The nucleophile, an electron-rich species, is attracted to the electron-poor carbon atom attached to the bromine. youtube.comchemguide.co.uklibretexts.org

The mechanism for nucleophilic aromatic substitution (SNAr) on an aryl halide like 2-bromo-5-(4-fluorophenyl)pyrazine involves two main steps:

Nucleophilic Attack: The nucleophile adds to the carbon bearing the bromine atom, breaking the aromaticity of the pyrazine ring and forming a negatively charged resonance-stabilized intermediate (the Meisenheimer complex).

Leaving Group Departure: The C-Br bond breaks heterolytically, with the bromide ion acting as the leaving group. youtube.com This step restores the aromaticity of the pyrazine ring.

The C-Br bond in an aryl system is stronger than in an alkyl system due to the sp² hybridization of the carbon and potential resonance effects, making aryl halides generally less reactive towards simple SN1 or SN2 reactions. uwindsor.ca However, the electron-withdrawing nature of the pyrazine ring sufficiently activates the C-Br bond for the SNAr mechanism to proceed, particularly with strong nucleophiles.

Reactivity Profile of the Fluorophenyl Substituent

The reactivity of the 4-fluorophenyl substituent in 2-bromo-5-(4-fluorophenyl)pyrazine is largely dictated by the inherent strength of the carbon-fluorine (C-F) bond and the electronic influence of the pyrazine ring. The C-F bond is the strongest single covalent bond to carbon, which makes the fluorine atom a poor leaving group in traditional nucleophilic aromatic substitution reactions. worktribe.com Consequently, transformations involving the cleavage of this bond are challenging and often necessitate specific catalytic systems or highly activated substrates.

The pyrazine ring is an electron-deficient system, which can influence the reactivity of its substituents. However, in the case of the 4-fluorophenyl group, this electronic pull is less likely to sufficiently activate the C-F bond for facile substitution compared to the more reactive C-Br bond at the 2-position of the pyrazine core.

Nucleophilic Aromatic Substitution (SNAr)

For a nucleophilic aromatic substitution to occur at the C-F bond of the fluorophenyl ring, the aromatic system typically requires strong electron-withdrawing groups positioned ortho or para to the fluorine atom. worktribe.com In 2-bromo-5-(4-fluorophenyl)pyrazine, the pyrazine ring itself is electron-withdrawing. However, its influence on the para-positioned fluorine of the phenyl ring is mediated through the phenyl system, and generally, this is not sufficient to activate the C-F bond for substitution by common nucleophiles under standard conditions. The regioselectivity in nucleophilic substitution reactions on similar fluorinated aromatic systems has been shown to be highly dependent on the directing effects of activating groups, such as a nitro group, which is absent here. worktribe.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The activation of C-F bonds for cross-coupling reactions is an area of significant research, though it remains a formidable challenge in organic synthesis. worktribe.comnih.gov Palladium-catalyzed reactions, such as Suzuki or Sonagashira couplings, which are common for aryl bromides and iodides, are significantly less common for aryl fluorides due to the high energy barrier for oxidative addition of the metal catalyst into the C-F bond. worktribe.com

Research into transition metal-mediated C-F bond activation has been growing, with some success in polyfluoroaromatic systems or when the C-F bond is activated by strong ortho-directing groups. worktribe.commdpi.com For instance, palladium-catalyzed cross-coupling of electron-deficient aryl fluorides has been achieved with N-tosylhydrazones, a process that involves C-F bond activation as a key step. rsc.org However, such reactivity is highly substrate-specific and requires tailored catalytic systems. In the context of 2-bromo-5-(4-fluorophenyl)pyrazine, the primary site for cross-coupling reactions would overwhelmingly be the more labile C-Br bond on the pyrazine ring.

While direct experimental data on the reactivity of the fluorophenyl substituent in 2-bromo-5-(4-fluorophenyl)pyrazine is not extensively documented in the literature, the established principles of C-F bond chemistry suggest that the fluorophenyl group is largely inert under typical reaction conditions used for modifying the pyrazine core. Specialized and more forcing conditions, likely involving bespoke catalyst systems designed for C-F activation, would be necessary to achieve reactions at this position.

Advanced Derivatization and Functionalization Strategies

Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-(4-fluorophenyl)pyrazine

The bromine atom at the 2-position of the pyrazine (B50134) ring is predisposed to participate in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of diverse substituents and the elaboration of the molecular framework. The electron-deficient nature of the pyrazine ring generally facilitates the oxidative addition step in the catalytic cycle but can also influence the subsequent reductive elimination. tandfonline.com

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures, owing to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives. google.comnih.gov While specific studies on the Suzuki-Miyaura coupling of 2-bromo-5-(4-fluorophenyl)pyrazine are not extensively detailed in the public literature, the reactivity of analogous 2-halopyrazines is well-documented, providing a strong basis for predicting its behavior. tandfonline.comrsc.org The reaction involves the palladium-catalyzed coupling of the bromopyrazine with an organoboron reagent in the presence of a base.

The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For instance, the coupling of 2-chloropyrazines with arylboronic acids has been successfully achieved using palladium catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand. tandfonline.com Given that C-Br bonds are generally more reactive than C-Cl bonds in such couplings, 2-bromo-5-(4-fluorophenyl)pyrazine is expected to be a highly effective substrate. nih.gov

Below is a representative table of Suzuki-Miyaura coupling reactions with related 2-halopyrazine substrates, illustrating typical reaction conditions and outcomes.

| Entry | Halopyrazine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 3-Chloro-2,5-dimethylpyrazine | 2-Methoxynaphthylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 61 | tandfonline.com |

| 2 | 5-O-Triflyl-3-benzyl-2-aminopyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 85 | tandfonline.com |

| 3 | 2-Iodoglycal | Arylboronic acids | L₂Pd(OAc)₂ (L = 32) | K₃PO₄ | aq. Dioxane | RT | 70-95 | google.com |

| 4 | 2-Halogenated pyridines | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | aq. iPrOH | 80 | 75-95 | openochem.org |

Stille and Sonogashira Coupling Reactions

Stille Coupling

The Stille reaction provides an alternative method for C-C bond formation by coupling the bromopyrazine with an organotin reagent. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. google.com The reactivity of halopyrazines in Stille couplings has been demonstrated, suggesting that 2-bromo-5-(4-fluorophenyl)pyrazine would be a suitable substrate. rsc.orgwikipedia.org The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and can be influenced by the choice of solvent and the presence of additives like Cu(I) salts. organic-chemistry.orgnumberanalytics.com

A key challenge in Stille couplings can be the competing homocoupling of the organostannane reagent. organic-chemistry.org However, this can often be suppressed by careful control of the reaction conditions, such as the order of reagent addition. rsc.org

Sonogashira Coupling

The Sonogashira coupling is the method of choice for the synthesis of arylalkynes, involving the reaction of an aryl halide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. youtube.com The reaction is highly versatile and has been successfully applied to a range of heterocyclic halides. organic-chemistry.orgirjmets.comnih.gov

For 2-bromo-5-(4-fluorophenyl)pyrazine, a Sonogashira coupling would introduce an alkynyl substituent at the 2-position, a valuable functional handle for further transformations. The reaction conditions can be tailored to accommodate various alkynes, from simple terminal acetylenes to more complex, functionalized derivatives. irjmets.comnih.gov

The following table provides representative conditions for Stille and Sonogashira couplings of related bromo-substituted N-heterocycles.

| Coupling Type | Bromo-Substrate | Coupling Partner | Catalyst/Co-catalyst | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |

| Stille | 2-Bromopyridine | (Tributylstannyl)furan | Pd(PPh₃)₄ | - | Toluene | 110 | 75 | rsc.org |

| Stille | 4-Bromotoluene | Tributyl(phenyl)tin | Pd/C | Na₃PO₄·12H₂O | NMP | 100 | 95 | epo.org |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/CuI | Et₃N | DMF | 100 | 96 | irjmets.comnih.gov |

| Sonogashira | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/CuI | Et₃N | DMF | 100 | 85 | irjmets.comnih.gov |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines. researchgate.net This reaction is particularly valuable for the synthesis of precursors to biologically active compounds. For 2-bromo-5-(4-fluorophenyl)pyrazine, this reaction would enable the introduction of primary or secondary amines at the 2-position of the pyrazine ring.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, which modulates the reactivity of the palladium catalyst. researchgate.net While early catalysts were limited in scope, modern systems employing bulky, electron-rich ligands can facilitate the coupling of a broad array of amines, including those with challenging steric or electronic properties. wikipedia.org

The following table summarizes representative examples of Buchwald-Hartwig amination reactions on related bromo-N-heterocyclic substrates.

| Entry | Bromo-Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Diethylamine | Pd(OAc)₂/DPPP | NaOt-Bu | Toluene | 80 | 98 | researchgate.net |

| 2 | 2-Bromopyridine | Morpholine | Pd(OAc)₂/DPPP | NaOt-Bu | Toluene | 80 | 95 | researchgate.net |

| 3 | 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂/tBuDavePhos | NaOt-Bu | Toluene | 100 | 60 | libretexts.org |

| 4 | 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂/tBuDavePhos | NaOt-Bu | Toluene | 100 | 67 | libretexts.org |

Oxidative Coupling Reactions

Oxidative coupling reactions represent an increasingly important strategy for C-H functionalization, offering a more atom-economical approach to the formation of new bonds. rsc.org In the context of pyrazine chemistry, oxidative coupling can be used to form the pyrazine ring itself or to functionalize a pre-existing pyrazine core. semanticscholar.orgsemanticscholar.org

For instance, copper-catalyzed aerobic oxidative C-H/N-H coupling between ketones and diamines has been developed for the synthesis of pyrazines. rsc.orgsemanticscholar.orgsemanticscholar.org While this method builds the ring system, direct oxidative C-H/C-H coupling has also been reported for the functionalization of pyrazinone derivatives. tandfonline.com In these reactions, a transition metal catalyst, often in the presence of an oxidant, facilitates the coupling of a C-H bond on the pyrazine with a C-H bond of a coupling partner. tandfonline.com

While specific examples of oxidative coupling directly on 2-bromo-5-(4-fluorophenyl)pyrazine are not prevalent in the literature, the general principles of C-H activation on electron-deficient heterocycles suggest that such transformations could be feasible under appropriate conditions. The regioselectivity of such a reaction would be an important consideration, with the electronic properties of the substituents playing a key role in directing the C-H activation.

Direct Functionalization of the Pyrazine Core and Side Chains

Beyond cross-coupling at the C-Br bond, the pyrazine ring and its substituents can be functionalized directly through methods such as ortho-lithiation.

Ortho-Lithiation Strategies

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netsemanticscholar.orgcmu.edu The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or lithium diisopropylamide (LDA), and directs deprotonation to the adjacent ortho-position. semanticscholar.org

For a molecule like 2-bromo-5-(4-fluorophenyl)pyrazine, a suitably placed DMG on the phenyl ring could direct lithiation to the position ortho to the pyrazine substituent. However, the pyrazine ring itself contains nitrogen atoms that can act as directing groups. The lithiation of 2-substituted pyrazines has been shown to occur at the 3-position, directed by the pyrazine nitrogen and the substituent at the 2-position. semanticscholar.orgcmu.edu

Given the presence of the bromine atom at the 2-position, direct lithiation of the pyrazine ring in 2-bromo-5-(4-fluorophenyl)pyrazine would likely be complicated by competing halogen-metal exchange. Therefore, a more viable strategy would involve a two-step process: first, a palladium-catalyzed cross-coupling reaction to replace the bromine with a non-halogenated substituent that can act as a DMG, followed by the directed ortho-lithiation. Alternatively, if a DMG were present on the fluorophenyl ring, lithiation could be directed to the C-3 or C-5 position of that ring.

The following table provides examples of directing groups and conditions used for the ortho-lithiation of substituted pyrazines.

| Entry | Pyrazine Substrate | Directing Group | Lithiating Agent | Solvent | Temp. (°C) | Reference |

| 1 | 2-(Pivaloylamino)pyrazine | -NHCOtBu | n-BuLi | THF | -78 | semanticscholar.orgcmu.edu |

| 2 | 2-Methoxypyrazine | -OMe | LTMP | THF | -78 | semanticscholar.orgcmu.edu |

| 3 | 2-Chloropyrazine | -Cl | LDA | THF | -70 | semanticscholar.orgcmu.edu |

Radical Bromination of Alkyl Side Chains

While 2-Bromo-5-(4-fluorophenyl)pyrazine itself lacks an alkyl side chain, its derivatives bearing such groups can undergo selective bromination at the position adjacent to the pyrazine ring. This reaction, known as benzylic bromination in analogous benzene (B151609) systems, proceeds via a free-radical mechanism and is a powerful tool for introducing a functional handle for further elaboration. acs.orggoogle.com

The reaction is typically initiated by light or a radical initiator and commonly employs N-bromosuccinimide (NBS) as the bromine source. acs.orgnih.gov The stability of the intermediate radical at the position alpha to the aromatic pyrazine ring dictates the high regioselectivity of this transformation. google.com The C-H bond at this "benzylic-like" position is weaker than other sp³ hybridized C-H bonds in the alkyl chain, facilitating hydrogen abstraction by a bromine radical. acs.org The resulting pyrazinylmethyl radical is stabilized by resonance, further favoring substitution at this site. acs.orggoogle.com

The process involves three key steps:

Initiation: Homolytic cleavage of the bromine source (e.g., Br₂ or the N-Br bond in NBS) by heat or light to generate bromine radicals. acs.org

Propagation: A bromine radical abstracts a hydrogen atom from the alkyl side chain's "benzylic-like" position to form a resonance-stabilized radical. This radical then reacts with another molecule of the bromine source (Br₂ or NBS) to yield the brominated product and a new bromine radical, which continues the chain reaction. acs.orgnih.gov

Termination: The reaction ceases when radical species combine with each other. acs.org

This method provides a strategic route to functionalize alkylated pyrazines, creating intermediates that can readily participate in nucleophilic substitution or elimination reactions.

Table 1: Conditions for Radical Bromination of a Hypothetical Alkyl-Pyrazine Derivative

| Substrate | Reagent | Initiator/Conditions | Product | Reference Principle |

|---|---|---|---|---|

| 2-Bromo-5-(4-fluorophenyl)-3-methylpyrazine | N-Bromosuccinimide (NBS) | Benzoyl Peroxide, Heat (CCl₄, reflux) | 2-Bromo-3-(bromomethyl)-5-(4-fluorophenyl)pyrazine | acs.orgnih.gov |

| 2-Bromo-3-ethyl-5-(4-fluorophenyl)pyrazine | N-Bromosuccinimide (NBS) | AIBN, Light (hν) | 3-(1-Bromoethyl)-2-bromo-5-(4-fluorophenyl)pyrazine | google.comum.edu.my |

| 2-Bromo-5-(4-fluorophenyl)-3-methylpyrazine | Bromine (Br₂) | Light (hν) | 2-Bromo-3-(bromomethyl)-5-(4-fluorophenyl)pyrazine | acs.org |

Hydrogenation of Pyrazine Derivatives

Hydrogenation is a versatile reduction technique that can be applied to pyrazine derivatives to yield either partially or fully saturated ring systems, such as dihydropyrazines and piperazines. um.edu.mycdnsciencepub.com The specific outcome is highly dependent on the choice of catalyst, pressure, and temperature. google.com For a substrate like 2-Bromo-5-(4-fluorophenyl)pyrazine, the reaction can be directed towards two main transformations: reduction of the pyrazine ring or reductive cleavage of the carbon-bromine bond (hydrodebromination).

Ring Saturation: The conversion of the aromatic pyrazine ring to a saturated piperazine (B1678402) ring is a common and valuable transformation. Piperazines are a privileged scaffold in medicinal chemistry. Traditional methods often employ catalysts like nickel under high hydrogen pressure and elevated temperatures to achieve full reduction. google.com More recent advancements have enabled these transformations under milder conditions. For instance, iridium-based catalysts have been developed for the asymmetric hydrogenation of pyrazines to produce chiral piperazines. acs.orgnih.gov Furthermore, electrocatalytic methods using rhodium on carbon (Rh/C) have been shown to efficiently hydrogenate pyrazines to piperazines at ambient temperature and pressure. acs.org

Hydrodebromination: The carbon-bromine bond can also be susceptible to cleavage under catalytic hydrogenation conditions. Catalysts based on noble metals, particularly palladium on carbon (Pd/C), are highly effective for hydrodehalogenation. This reaction can be a competing pathway during ring saturation or can be targeted specifically by tuning the reaction conditions, often by using a hydrogen source like ammonium (B1175870) formate (B1220265) in catalytic transfer hydrogenation.

Table 2: Catalytic Systems for Hydrogenation of Pyrazine Scaffolds

| Catalyst | Hydrogen Source | Conditions | Primary Transformation | Potential Product from Parent Compound | Reference |

|---|---|---|---|---|---|

| Nickel (on Alumina) | H₂ gas | ~500 psi, 200-225 °C | Pyrazine Ring Reduction | 2-(4-Fluorophenyl)piperazine (debromination likely) | google.com |

| Ir-complex / Chiral Ligand | H₂ gas | High Pressure | Asymmetric Ring Reduction | Chiral 2-Bromo-5-(4-fluorophenyl)piperazine | acs.orgnih.gov |

| Rhodium on Carbon (Rh/C) | Electrocatalytic (H₂O) | Ambient Temp. & Pressure | Pyrazine Ring Reduction | 2-Bromo-5-(4-fluorophenyl)piperazine | acs.org |

| Palladium on Carbon (Pd/C) | H₂ gas or H-donor | Ambient Temp. & Pressure | Hydrodebromination | 2-(4-Fluorophenyl)pyrazine (B1344765) | mdpi.com |

Introduction of Complex Molecular Architecture via Pyrazine Scaffolds

The 2-bromo-substituent on the 2-Bromo-5-(4-fluorophenyl)pyrazine scaffold serves as a versatile anchor point for constructing more complex molecules through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. By strategically choosing the coupling partner, a vast array of molecular complexity and diversity can be introduced onto the pyrazine core.

Palladium-catalyzed reactions are particularly prominent in this context. The Suzuki-Miyaura coupling, for instance, allows for the reaction of the bromo-pyrazine with various organoboron reagents (boronic acids or esters) to form a new C-C bond. This strategy is widely used to introduce new aryl, heteroaryl, or alkyl groups at the 2-position of the pyrazine ring.

Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the bromo-pyrazine with a wide range of primary or secondary amines. This reaction is invaluable for installing nitrogen-containing functional groups, which are prevalent in biologically active molecules. Other important cross-coupling reactions include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), each providing a unique pathway to elaborate the core scaffold. Through these methods, 2-Bromo-5-(4-fluorophenyl)pyrazine is not just a molecule, but a key building block for creating novel and intricate chemical entities.

Table 3: Hypothetical Complex Molecules Synthesized from 2-Bromo-5-(4-fluorophenyl)pyrazine via Cross-Coupling

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Hypothetical Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-(4-Fluorophenyl)-5-phenylpyrazine |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | 4-(5-(4-Fluorophenyl)pyrazin-2-yl)morpholine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(4-Fluorophenyl)-5-(phenylethynyl)pyrazine |

| Heck Coupling | Styrene | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base (e.g., Et₃N) | 2-(4-Fluorophenyl)-5-styrylpyrazine |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution and its consequences for chemical reactivity.

Density Functional Theory (DFT) has become a primary computational tool for investigating the structures, reactivity, and selectivity of chemical molecules. gsconlinepress.com This method is widely used to model reaction mechanisms by locating and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. For heterocyclic systems like pyrazine (B50134) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can elucidate the energetics of synthetic pathways, such as the Suzuki cross-coupling reactions used to form aryl-pyrazine bonds. gsconlinepress.commdpi.com

DFT calculations allow for the determination of activation barriers and reaction energies, providing a quantitative understanding of reaction feasibility and kinetics. For instance, in the study of related heterocyclic compounds, DFT has been employed to understand the dienophilic reactivity of phosphaindolizines and the mechanisms of corrosion inhibition by pyridazine (B1198779) derivatives. gsconlinepress.comnih.gov These calculations reveal how the electronic structure of the molecule governs its reaction pathways. For 2-Bromo-5-(4-fluorophenyl)pyrazine, DFT could be used to model its participation in further cross-coupling reactions, nucleophilic aromatic substitutions, or metallation reactions, identifying the most likely sites of reaction and the energy profiles of these transformations.

Table 1: Common DFT Functionals and Basis Sets in Heterocycle Studies

| Component | Examples | Typical Application |

| DFT Functionals | B3LYP, M06, wB97X-D, WP04 | Geometry optimization, energy calculations, electronic properties. gsconlinepress.commdpi.comgithub.io |

| Basis Sets | 6-31G*, 6-311++G(2d,p), def2-TZVP | Defines the set of functions used to build molecular orbitals. The choice depends on the desired accuracy and computational cost. gsconlinepress.commdpi.comgithub.io |

| Solvation Models | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. github.io |

This table provides examples of computational methods frequently used in DFT studies of heterocyclic molecules.

The reactivity of a molecule is fundamentally governed by its electronic structure. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.comrsc.org For pyrazine derivatives, the distribution of HOMO and LUMO is often spread across the aromatic system, and their energies are influenced by substituents. mdpi.comrsc.org

To gain a more detailed understanding of local reactivity, chemists use tools that analyze the electron density. The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair. pwmat.comjussieu.fr An ELF analysis visualizes electron localization in a chemically intuitive way, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. pwmat.comresearchgate.net This method allows for a quantitative analysis of bonding types, from covalent to metallic bonds. researchgate.netresearchgate.net

Parr functions , derived from conceptual DFT, are used to identify the most reactive sites within a molecule for electrophilic and nucleophilic attacks. researchgate.net The electrophilic Parr function (P⁺) indicates sites susceptible to nucleophilic attack, while the nucleophilic Parr function (P⁻) points to sites prone to electrophilic attack. researchgate.netresearchgate.net These functions provide more detailed local reactivity information than simple atomic charges and are valuable for predicting regioselectivity in reactions involving polyfunctional molecules like substituted pyrazines. researchgate.netnih.gov

Table 2: Key Concepts in Electronic Structure Analysis

| Concept | Description | Relevance to 2-Bromo-5-(4-fluorophenyl)pyrazine |

| HOMO/LUMO | Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical stability. mdpi.com | Predicts the molecule's ability to act as an electron donor or acceptor in reactions. |

| Electron Localization Function (ELF) | A function that maps the localization of electron pairs in a molecule. pwmat.com | Visualizes the covalent bonds and lone pairs on the nitrogen atoms of the pyrazine ring. |

| Parr Functions (P⁺, P⁻) | Reactivity indicators that identify the most electrophilic and nucleophilic sites in a molecule. researchgate.net | Predicts the regioselectivity of electrophilic or nucleophilic substitution on the pyrazine and phenyl rings. |

This table summarizes key theoretical tools for analyzing the electronic structure and reactivity of molecules.

Computational methods are increasingly used to predict spectroscopic data, which is invaluable for structure elucidation and verification. Quantum mechanical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts has become a powerful tool, particularly for complex organic molecules. nih.gov DFT methods can predict ¹H and ¹³C chemical shifts with reasonable accuracy, often achieving root-mean-square errors of 0.2–0.4 ppm for ¹H shifts. mdpi.com

The process typically involves a conformational search to identify low-energy conformers of the molecule, followed by geometry optimization. github.io NMR shielding tensors are then calculated for each significant conformer, usually with a specific DFT functional (e.g., WP04, mPW1PW91) and basis set, often including a solvent model. github.ionih.gov The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. github.io Comparing these predicted shifts with experimental data can help confirm a proposed structure or assign the relative stereochemistry of a molecule. nih.gov For 2-Bromo-5-(4-fluorophenyl)pyrazine, this approach could be used to assign the specific ¹H and ¹³C signals of the pyrazine and fluorophenyl rings. mdpi.com

Modeling of Intermolecular Interactions and Molecular Recognition in Pyrazine Systems

Understanding how pyrazine derivatives interact with their environment or with biological targets is crucial, particularly in materials science and medicinal chemistry. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to study these interactions. nih.govnih.gov

Molecular docking predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This is widely used in drug design to understand how a ligand, such as a pyrazine derivative, might fit into the active site of a protein. nih.govnih.gov MD simulations provide a dynamic picture of the complex over time, revealing the stability of interactions and the conformational changes that may occur. nih.gov

For pyrazine systems, intermolecular interactions are often dictated by hydrogen bonds, halogen bonds, and π-stacking. acs.org The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. The bromine atom in 2-Bromo-5-(4-fluorophenyl)pyrazine can participate in halogen bonding, an interaction where the halogen acts as a Lewis acidic region. Computational studies have shown that such intramolecular attractions can promote planarity in related systems, thereby influencing the electronic properties of the conjugated backbone. acs.org These modeling techniques provide critical insights into the forces governing molecular recognition, which are essential for designing new materials and therapeutic agents. nih.govjohnshopkins.edu

Understanding the Influence of Halogenation and Substituents on Electronic Properties

The electronic properties of the pyrazine ring are highly sensitive to the nature and position of its substituents. nih.gov Pyrazine itself is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. nih.govresearchgate.net Adding substituents can either enhance or decrease this electron deficiency.

Electron-withdrawing groups, like the bromine atom and the 4-fluorophenyl group in the target molecule, further decrease the electron density of the pyrazine ring. Halogens generally exert a deactivating inductive effect (-I) by withdrawing electron density through the sigma bond, while also having a weaker, donating mesomeric effect (+M) through their lone pairs. quora.com In heterocycles like pyridine (B92270) and pyrazine, the inductive effect typically dominates, making the ring less reactive towards electrophilic substitution. quora.comnih.gov

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Advanced 1H and 13C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are the most fundamental and widely used NMR experiments. For 2-Bromo-5-(4-fluorophenyl)pyrazine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazine (B50134) ring and the 4-fluorophenyl group. The protons on the pyrazine ring, being in a heteroaromatic system, would likely appear in the downfield region of the spectrum. The protons on the 4-fluorophenyl group would exhibit a characteristic splitting pattern due to coupling with each other and with the fluorine atom.

Table 1: Expected ¹H NMR Data for 2-Bromo-5-(4-fluorophenyl)pyrazine

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | Downfield region | Singlet or Doublet |

| Phenyl-H (ortho to F) | Aromatic region | Doublet of doublets |

Table 2: Expected ¹³C NMR Data for 2-Bromo-5-(4-fluorophenyl)pyrazine

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-Br (Pyrazine) | Specific to bromo-substituted carbons |

| C-N (Pyrazine) | Downfield region |

| C-H (Pyrazine) | Aromatic region |

| C-C (Pyrazine-Phenyl) | Aromatic region |

| C-F (Phenyl) | Characteristic shift with C-F coupling |

Two-Dimensional NMR Experiments (e.g., HMBC, HSQC)

To definitively assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This experiment would be crucial to unambiguously link the proton signals of the pyrazine and phenyl rings to their corresponding carbon atoms. sdsu.edu For instance, the proton signal in the pyrazine ring would show a cross-peak to its directly bonded carbon in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is particularly powerful for connecting different fragments of a molecule. In the case of 2-Bromo-5-(4-fluorophenyl)pyrazine, HMBC would be used to confirm the connection between the pyrazine ring and the 4-fluorophenyl group by observing correlations between the pyrazine protons and the carbons of the phenyl ring, and vice versa. sdsu.eduresearchgate.net For example, a correlation between a pyrazine proton and the quaternary carbon of the phenyl ring attached to the pyrazine would provide definitive evidence of their connectivity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 2-Bromo-5-(4-fluorophenyl)pyrazine (C₁₀H₆BrFN₂), HRMS would be used to confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (the parent ion) and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing how the molecule breaks apart. For 2-Bromo-5-(4-fluorophenyl)pyrazine, MS/MS analysis would likely show characteristic fragmentation patterns, such as the loss of the bromine atom, the fluorine atom, or cleavage of the bond between the pyrazine and phenyl rings. The observed fragments would help to confirm the proposed structure.

Table 3: Expected HRMS Data for 2-Bromo-5-(4-fluorophenyl)pyrazine

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | C₁₀H₇BrFN₂⁺ |

Coupling with Liquid Chromatography (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures, as it allows for the separation of individual components before they are introduced into the mass spectrometer for analysis. nih.gov In the context of the synthesis of 2-Bromo-5-(4-fluorophenyl)pyrazine, LC-MS would be invaluable for monitoring the progress of the reaction, identifying any impurities or byproducts, and confirming the purity of the final product. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques are complementary and can provide a comprehensive vibrational profile of the compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting IR spectrum shows a series of absorption bands, with the position and intensity of each band corresponding to a specific type of bond vibration. For 2-Bromo-5-(4-fluorophenyl)pyrazine, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings, C-N stretching vibrations of the pyrazine ring, the C-F stretching vibration of the fluorophenyl group, and the C-Br stretching vibration. The analysis of these bands helps to confirm the presence of the key functional groups in the molecule.

Raman Spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule that are different from those observed in IR spectroscopy. Raman spectroscopy would be particularly useful for observing the vibrations of the pyrazine ring and the carbon-carbon bonds of the aromatic systems in 2-Bromo-5-(4-fluorophenyl)pyrazine.

Table 4: Expected IR and Raman Vibrational Frequencies for 2-Bromo-5-(4-fluorophenyl)pyrazine

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| C=N Stretch (Pyrazine) | 1600-1500 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-F Stretch | 1250-1000 | IR |

By integrating the data obtained from these advanced spectroscopic methodologies, a complete and unambiguous structural assignment of 2-Bromo-5-(4-fluorophenyl)pyrazine can be achieved, providing a solid foundation for further research and application of this novel compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

The study of how molecules interact with light is crucial for determining their electronic structure and potential use in optical applications. Electronic absorption (UV-Vis) and fluorescence spectroscopy are primary tools for this purpose.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions from the ground state to excited states. For 2-Bromo-5-(4-fluorophenyl)pyrazine, the UV-Vis absorption spectrum would be expected to reveal characteristic bands arising from π-π* and n-π* transitions associated with the pyrazine and phenyl rings.

The substitution pattern on the pyrazine ring, including the bromo and 4-fluorophenyl groups, is expected to influence the position and intensity of these absorption bands. Research on similar pyrazine derivatives indicates that the introduction of aryl substituents can lead to a red-shift (bathochromic shift) in the absorption maxima compared to the parent pyrazine molecule. acs.org This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The presence of a halogen atom like bromine can also modulate the electronic properties.

A hypothetical UV-Vis absorption data table for 2-Bromo-5-(4-fluorophenyl)pyrazine in a common solvent like ethanol (B145695) might look as follows, based on general knowledge of similar aromatic compounds:

| Transition | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| π-π | ~280-320 | ~10,000-20,000 |

| n-π | ~320-350 | ~500-2,000 |

| This table is illustrative and represents expected ranges for a compound of this type. |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many pyrazine derivatives are known to be fluorescent. researchgate.net The fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. youtube.com

The fluorescence properties of 2-Bromo-5-(4-fluorophenyl)pyrazine would be highly dependent on its molecular structure and the surrounding environment (solvatochromism). The presence of the electron-withdrawing pyrazine ring and the 4-fluorophenyl group could lead to intramolecular charge transfer (ICT) character in the excited state, which often results in a large Stokes shift and sensitivity of the emission wavelength to solvent polarity. researchgate.net The bromine atom, due to the heavy-atom effect, could potentially quench fluorescence by promoting intersystem crossing to the triplet state.

A hypothetical fluorescence data table for 2-Bromo-5-(4-fluorophenyl)pyrazine is presented below:

| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) | Solvent |

| ~310 | ~380-450 | Variable | Ethanol |

| This table is illustrative and represents expected values for a compound of this type. |

The quantum yield (ΦF), which measures the efficiency of the fluorescence process, would be a critical parameter to determine. youtube.com

X-ray Diffraction Techniques for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms and molecules in the solid state, X-ray diffraction techniques are indispensable.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for obtaining precise information about molecular geometry, including bond lengths, bond angles, and torsion angles. For 2-Bromo-5-(4-fluorophenyl)pyrazine, obtaining a suitable single crystal would allow for the unambiguous confirmation of its chemical structure. The analysis would reveal the planarity of the pyrazine and phenyl rings and the dihedral angle between them.

Intermolecular interactions, such as π-π stacking, halogen bonding (involving the bromine atom), and C-H···N or C-H···F hydrogen bonds, which govern the crystal packing, could also be identified and characterized. mdpi.comresearchgate.net This information is crucial for understanding the solid-state properties of the material.

A hypothetical table summarizing potential crystallographic data for 2-Bromo-5-(4-fluorophenyl)pyrazine is provided below, based on data for similar heterocyclic compounds: mdpi.commdpi.com

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (Å3) | 1500-2000 |

| Z | 4 |

| This table is illustrative and represents expected values for a molecule of this nature. |

MicroED (Microcrystal Electron Diffraction)

In cases where growing single crystals of sufficient size for X-ray diffraction is challenging, Microcrystal Electron Diffraction (MicroED) presents a powerful alternative. This technique can determine high-resolution crystal structures from nanocrystals, significantly expanding the scope of structural analysis.

Applications of 2 Bromo 5 4 Fluorophenyl Pyrazine As a Synthetic Building Block in Complex Molecular Architectures

Precursor for Diversely Substituted Pyrazines and Fused Heterocycles

The presence of the bromine atom on the pyrazine (B50134) ring of 2-bromo-5-(4-fluorophenyl)pyrazine makes it an excellent substrate for various cross-coupling reactions. This reactivity is extensively exploited to introduce a wide range of substituents onto the pyrazine core, leading to the formation of diversely substituted pyrazines. For instance, Suzuki cross-coupling reactions with different aryl boronic acids can be employed to replace the bromine atom with various aryl groups, thereby creating a library of novel pyrazine derivatives. mdpi.commdpi.com

Furthermore, this compound is a key precursor in the synthesis of fused heterocyclic systems. These complex structures are often assembled through multi-step reaction sequences where the pyrazine ring of the initial building block becomes incorporated into a larger, polycyclic framework. mdpi.comresearchgate.netrsc.org For example, it can be utilized in the construction of pyrrolo[1,2-a]pyrazines and other nitrogen-fused heterocycles, which are of significant interest due to their potential biological activities. researchgate.netnih.gov The reactivity of the bromine atom allows for the initial formation of an intermediate which can then undergo intramolecular cyclization to yield the desired fused ring system.

The following table provides examples of the types of substituted pyrazines and fused heterocycles that can be synthesized from 2-bromo-5-(4-fluorophenyl)pyrazine and similar bromo-pyrazine derivatives.

| Starting Material | Reagent/Reaction Condition | Product Type |

| 2-Bromo-5-(4-fluorophenyl)pyrazine | Aryl boronic acid, Pd catalyst (Suzuki Coupling) | Aryl-substituted pyrazines |

| 2-Bromo-5-(4-fluorophenyl)pyrazine | Pyrrole-2-carbonitriles, Pd catalyst | Pyrrolo[1,2-a]pyrazines |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids, Pd(PPh₃)₄ | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides |

| 2-Bromoacetophenones | Pyrazine | Pyrrolo-fused heterocycles |

Ligands and Catalysts in Organometallic Chemistry

The nitrogen atoms within the pyrazine ring of 2-bromo-5-(4-fluorophenyl)pyrazine and its derivatives possess lone pairs of electrons, making them effective coordinating agents for metal ions. This property allows for their use in the synthesis of novel ligands for organometallic chemistry. By modifying the substituents on the pyrazine ring, the electronic properties and steric bulk of the resulting ligand can be fine-tuned, influencing the catalytic activity and selectivity of the corresponding metal complex.

For instance, bipyridine-type ligands, which are fundamental in coordination chemistry and catalysis, can be synthesized from halogenated pyrazines. The subsequent complexation of these ligands with transition metals can lead to the formation of active catalysts for a variety of organic transformations. The fluorophenyl group in 2-bromo-5-(4-fluorophenyl)pyrazine can also influence the electronic nature of the resulting metal complex, potentially enhancing its catalytic performance.

Building Blocks for Organic Optoelectronic Materials and Devices

The extended π-conjugated system of the pyrazine ring, coupled with the electronic influence of the fluorophenyl substituent, makes 2-bromo-5-(4-fluorophenyl)pyrazine an attractive building block for the synthesis of organic optoelectronic materials. researchgate.netfrontiersin.orglbl.gov These materials are at the heart of various electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netmdpi.com

The synthetic versatility of 2-bromo-5-(4-fluorophenyl)pyrazine allows for its incorporation into larger conjugated molecules and polymers. researchgate.net Through reactions like Suzuki and Stille cross-coupling, this building block can be linked to other aromatic and heteroaromatic units, extending the π-conjugation and tailoring the electronic and optical properties of the final material. researchgate.net The introduction of the fluorophenyl group can enhance properties such as thermal stability and charge transport. researchgate.net

Below is a table summarizing the use of similar heterocyclic building blocks in organic electronics.

| Building Block Class | Desired Properties for Optoelectronics | Resulting Device Applications |

| Heterocyclic compounds (e.g., pyrazine derivatives) | Extended π-conjugation, high charge carrier mobility, thermal stability | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs) |

| Benzothiadiazole (BTD) | High luminescence, high thermal stability, ordered crystalline packing | High-performance organic semiconductors |

| Thieno[3,4-b]pyrazine (TP) | Low bandgap | Low-bandgap polymers for solar cells |

Synthesis of Hybrid Heterocyclic Molecules

The term "hybrid heterocyclic molecules" refers to compounds that incorporate two or more different heterocyclic ring systems within their structure. researchgate.net 2-Bromo-5-(4-fluorophenyl)pyrazine is an ideal starting material for the synthesis of such molecules. The reactive bromine atom provides a handle for coupling with other heterocyclic moieties, leading to the creation of novel molecular frameworks with potentially unique biological or material properties.

For example, it can be reacted with other heterocyclic compounds containing a suitable functional group (e.g., a boronic acid or a stannane) to form a new carbon-carbon bond, linking the two heterocyclic systems. This approach allows for the modular construction of complex molecules with tailored properties, combining the characteristics of each individual heterocyclic component. researchgate.net

Future Research Directions and Emerging Paradigms for 2 Bromo 5 4 Fluorophenyl Pyrazine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives is evolving beyond traditional multi-step procedures, which often involve harsh conditions and generate significant waste. acs.org The future of synthesizing 2-Bromo-5-(4-fluorophenyl)pyrazine lies in the adoption of novel and sustainable methods that are atom-economical and environmentally benign. acs.orgresearchgate.net

Key emerging strategies include:

Continuous-Flow Synthesis: This technology is transforming chemical manufacturing from batch processing to a continuous production model. For the synthesis of pyrazine derivatives, continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. rsc.orgacs.orgacs.org A recent biocatalytic method for pyrazinamide (B1679903) derivatives was successfully developed in a continuous-flow system, achieving high yields in a greener solvent at mild temperatures. rsc.org This approach could be adapted for the synthesis of 2-Bromo-5-(4-fluorophenyl)pyrazine, potentially telescoping multiple reaction steps without isolating intermediates. acs.org

Catalyst-Free and Biocatalytic Methods: The development of catalyst-free reactions, often performed in eco-friendly solvents like water or ethanol (B145695), represents a significant step towards green chemistry. nih.gov Furthermore, biocatalysis, using enzymes like Lipozyme® TL IM, provides a highly selective and efficient route to amide bond formation in pyrazine compounds, a method that is both scalable and sustainable. rsc.org

Advanced Catalytic Systems: The use of earth-abundant metal catalysts, such as manganese, in dehydrogenative coupling reactions presents a sustainable alternative to precious metal catalysts. acs.org These methods generate hydrogen gas and water as the only byproducts, highlighting their atom economy. acs.org For a molecule like 2-Bromo-5-(4-fluorophenyl)pyrazine, which is primed for cross-coupling reactions, exploring novel catalytic systems for its synthesis (e.g., advanced Suzuki or Buchwald-Hartwig couplings) is a promising research avenue. researchgate.nettandfonline.commdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

| Methodology | Key Advantages | Potential Application for 2-Bromo-5-(4-fluorophenyl)pyrazine | References |

| Continuous-Flow Synthesis | Enhanced safety, higher yields, precise control, scalability | Efficient and safe production, potential for multi-step telescoped synthesis. | rsc.orgacs.orgacs.org |

| Biocatalysis | High selectivity, mild reaction conditions, green solvents | Green synthesis of functionalized derivatives from the pyrazine core. | rsc.org |

| Earth-Abundant Metal Catalysis | Low cost, sustainable, atom-economical | Synthesis of the core pyrazine structure via dehydrogenative coupling. | acs.org |

| Catalyst-Free Condensations | Simplicity, reduced waste, eco-friendly | Environmentally benign synthesis of pyrazine precursors. | nih.gov |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of 2-Bromo-5-(4-fluorophenyl)pyrazine is largely dictated by the electron-deficient nature of the pyrazine ring and the presence of a reactive carbon-bromine bond. While its utility in palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions is established, significant opportunities exist to explore new chemical transformations. researchgate.nettandfonline.com

Future research should focus on:

C-H Functionalization: Direct C-H functionalization of the pyrazine ring is a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. An iron-catalyzed C-H functionalization method has been successfully used in the total synthesis of the natural product botryllazine A, demonstrating its applicability to electron-poor pyrazines. mdpi.com Applying similar methodologies to 2-Bromo-5-(4-fluorophenyl)pyrazine could unlock novel derivatives by targeting the available C-H bonds on the pyrazine ring.

Photocatalysis: Harnessing light as a clean energy source, photocatalysis enables unique chemical transformations that are often inaccessible through traditional thermal methods. acs.orgacs.org Exploring photocatalytic cross-coupling or functionalization reactions could reveal new reactivity patterns for 2-Bromo-5-(4-fluorophenyl)pyrazine, leading to novel molecular architectures under mild conditions.

Biomimetic Synthesis: Inspired by nature, biomimetic approaches, such as the homodimerization of α-amino aldehydes followed by air oxidation, have been used to synthesize 2,5-disubstituted pyrazine alkaloids. mdpi.com Investigating enzymatic or biomimetic transformations of 2-Bromo-5-(4-fluorophenyl)pyrazine could lead to the discovery of structurally complex and biologically relevant molecules.

Integration of Machine Learning and AI in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by shifting the paradigm from trial-and-error experimentation to data-driven, predictive science. engineering.org.cnyoutube.com

For 2-Bromo-5-(4-fluorophenyl)pyrazine, these technologies can be applied to:

Retrosynthesis and Reaction Prediction: AI models, treating chemical reactions as a translation problem, can now predict the products of complex reactions with over 90% accuracy, outperforming human chemists. cam.ac.ukdrugtargetreview.com For a target derivative of 2-Bromo-5-(4-fluorophenyl)pyrazine, AI algorithms can perform retrosynthetic analysis to propose viable synthetic routes, identify optimal reaction conditions, and even predict reaction yields and purity. engineering.org.cnchemai.io This capability significantly accelerates the discovery of new synthetic pathways. cam.ac.uk

Self-Driving Laboratories: The integration of AI with robotic automation has led to the development of "self-driving laboratories." acs.org These autonomous systems can plan and execute experiments, analyze the results in real-time, and use the data to inform the next round of experiments, navigating vast chemical spaces with unprecedented efficiency. acs.org Such a platform could be used to rapidly optimize the synthesis of 2-Bromo-5-(4-fluorophenyl)pyrazine or screen its reactivity in thousands of different chemical reactions.

Structure-Based Design: In drug discovery, computational tools are already used to design novel pyrazine-based inhibitors. researchgate.netnih.govmdpi.com By combining structure-based design with ML models, researchers can design novel derivatives of 2-Bromo-5-(4-fluorophenyl)pyrazine with specific desired properties and simultaneously receive AI-generated predictions for how to synthesize them.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding reaction mechanisms and kinetics is crucial for optimization and control. Advanced spectroscopic techniques, particularly when used for in situ monitoring, provide a real-time window into chemical transformations as they occur.

Key techniques for studying reactions involving 2-Bromo-5-(4-fluorophenyl)pyrazine include:

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a cornerstone for structural elucidation of heterocyclic compounds. researchgate.netipb.pt Modern 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and TOCSY (Total Correlation Spectroscopy) are invaluable for unambiguously assigning the complex structures of pyrazine derivatives. ipb.ptyoutube.com The use of flow-NMR allows for real-time monitoring of reaction progress in continuous-flow systems, providing crucial kinetic data.

In Situ Sensor Technology: Simple, robust sensors that monitor variables like color, temperature, and pressure can be deployed directly within a reaction vessel. chemai.io When this data is fed into an ML algorithm, it can be used to predict reaction outcomes like yield and purity in real-time. chemai.io This approach has been successfully applied to monitor Buchwald-Hartwig aminations, a reaction type highly relevant to the functionalization of 2-Bromo-5-(4-fluorophenyl)pyrazine.

Table 2: Spectroscopic and Monitoring Techniques

| Technique | Information Gained | Relevance to 2-Bromo-5-(4-fluorophenyl)pyrazine | References |

| 2D NMR (HMBC, TOCSY) | Detailed structural connectivity, unambiguous characterization. | Elucidation of novel, complex derivatives. | ipb.ptyoutube.com |

| Flow-NMR | Real-time concentration of reactants and products, reaction kinetics. | In situ monitoring and optimization of synthesis in flow reactors. | researchgate.net |

| In situ Sensors (Color, Temp) | Real-time physical changes correlated with reaction progress. | Low-cost, continuous monitoring of synthesis to predict yield and purity. | chemai.io |

| Mass Spectrometry (MS) | Identification of intermediates and products, reaction progress. | Tracking reaction pathways and identifying byproducts. | nih.gov |

Theoretical Design of Pyrazine-Based Materials with Tailored Electronic Properties

The unique electronic properties of the pyrazine ring—specifically its electron-withdrawing nature—make it an excellent building block for functional materials. mdpi.com The presence of both a bromo-substituent (a leaving group for further functionalization) and a fluorophenyl group (an electronic modulator) on 2-Bromo-5-(4-fluorophenyl)pyrazine makes it a prime candidate for the theoretical design of novel materials.

Future research directions include:

Computational Screening with DFT: Density Functional Theory (DFT) is a powerful quantum-chemical method used to predict the electronic structure, stability, and optical properties of molecules. mdpi.com Researchers can use DFT to model how different substituents, attached to the pyrazine core via the bromine atom, would modulate the electronic properties (e.g., HOMO/LUMO levels, band gap) of the resulting material. mdpi.com This allows for the in silico design of materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or solar cells.

Design of Coordination Polymers and Frameworks: Pyrazine and its derivatives are effective ligands or linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). tandfonline.com The nitrogen atoms of the pyrazine ring can coordinate with metal ions to form extended 2D or 3D structures. tandfonline.com Theoretical modeling can predict how using functionalized linkers derived from 2-Bromo-5-(4-fluorophenyl)pyrazine would influence the topology, porosity, and electronic properties of the resulting framework, guiding the synthesis of new materials for catalysis or gas storage.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-(4-fluorophenyl)pyrazine, and how can reaction efficiency be optimized?

Answer:

- Suzuki-Miyaura Cross-Coupling : A common method involves coupling 2-bromo-5-halopyrazine with 4-fluorophenylboronic acid under palladium catalysis. Optimize ligand choice (e.g., Pd(PPh₃)₄) and solvent (e.g., THF or DMF) to enhance yield. Monitor reaction progress via TLC or HPLC .

- Halogenation Strategies : Direct bromination of 5-(4-fluorophenyl)pyrazine using NBS (N-bromosuccinimide) in CCl₄ under UV light can introduce the bromine substituent. Control stoichiometry to avoid over-bromination .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity isolation .

Q. How can the structural and electronic properties of 2-Bromo-5-(4-fluorophenyl)pyrazine be characterized experimentally?

Answer:

Q. What are the key reactivity patterns of 2-Bromo-5-(4-fluorophenyl)pyrazine in cross-coupling reactions?

Answer:

- Buchwald-Hartwig Amination : React with primary/secondary amines (e.g., piperazine derivatives) using Pd₂(dba)₃ and Xantphos to form N-arylpyrazines. Optimize temperature (80–100°C) and base (Cs₂CO₃) .

- Sonogashira Coupling : Use terminal alkynes (e.g., phenylacetylene) with CuI and Pd(PPh₃)₄ in amine solvents (e.g., piperidine) to install alkynyl groups .

- Contradictions in Reactivity : Note that steric hindrance from the fluorophenyl group may reduce reactivity at the C-2 bromine site. Compare kinetic data with computational models (DFT) to resolve discrepancies .

Advanced Research Questions

Q. How does 2-Bromo-5-(4-fluorophenyl)pyrazine perform as a ligand in coordination polymers, and what magnetic/conductive properties emerge?

Answer:

- Coordination Chemistry : React with transition metals (e.g., Cr(II), Co(II)) to form 2D frameworks. Use single-crystal XRD to confirm geometry (e.g., octahedral Cr(III) nodes bridged by pyrazine) .

- Magnetic Properties : Measure magnetization curves (SQUID) to detect ferrimagnetic ordering below 55 K. The fluorophenyl group’s electron-withdrawing effect may enhance spin delocalization .

- Conductivity : Perform four-probe DC measurements on pressed pellets. Reduced pyrazine ligands enable charge transport (σ ≈ 10⁻³ S/cm) .

Q. What computational methods are suitable for modeling the photophysical behavior of 2-Bromo-5-(4-fluorophenyl)pyrazine?

Answer:

- TD-DFT Calculations : Simulate UV-Vis spectra (e.g., Gaussian 16) to assign S₀→S₁/S₂ transitions. Include solvent effects (PCM model) and compare with experimental data .

- Nonadiabatic Dynamics : Use MCTDH (multiconfiguration time-dependent Hartree) to model S₂→S₁ internal conversion. The bromine atom may introduce vibronic coupling, altering excited-state lifetimes .

- Charge Transfer Analysis : Map electron density (Mulliken charges) to predict redox activity. The fluorophenyl group stabilizes LUMO levels, enhancing electron affinity .

Q. How can 2-Bromo-5-(4-fluorophenyl)pyrazine be integrated into drug discovery pipelines, particularly for enzyme inhibition?

Answer:

- Target Identification : Screen against carbonic anhydrase isoforms (hCA I/II) using fluorogenic assays. The pyrazine core mimics sulfonamide inhibitors, while the fluorophenyl group enhances hydrophobic binding .

- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or CF₃) and compare IC₅₀ values. Use molecular docking (AutoDock Vina) to validate binding poses .

- Metabolic Stability : Assess microsomal clearance (e.g., human liver microsomes) to optimize pharmacokinetics. Bromine may reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.